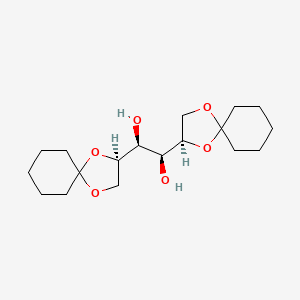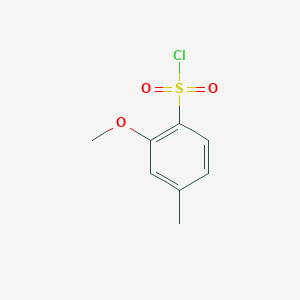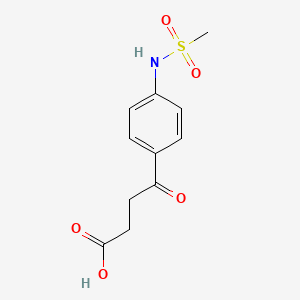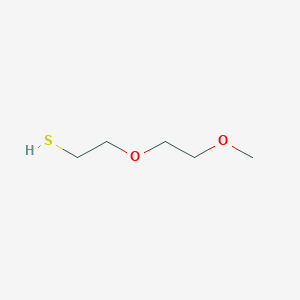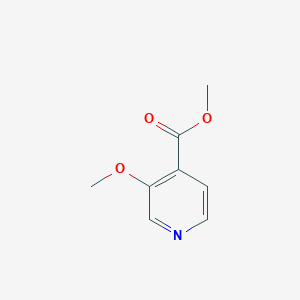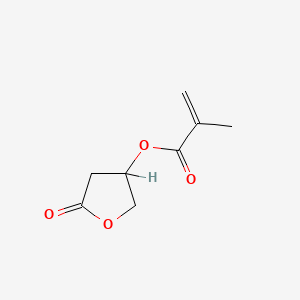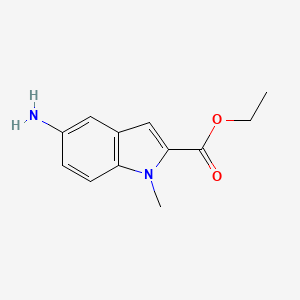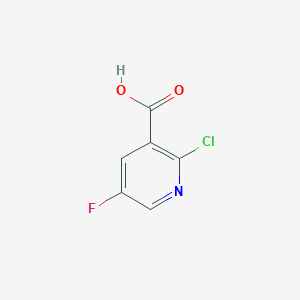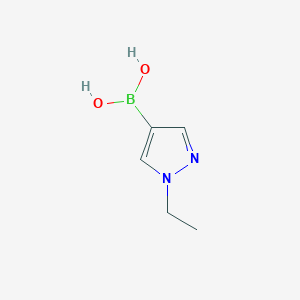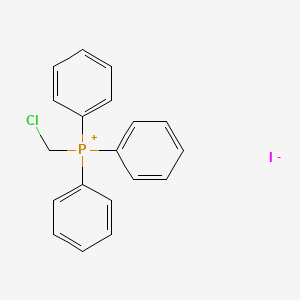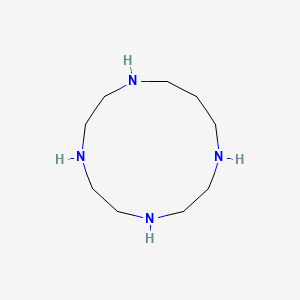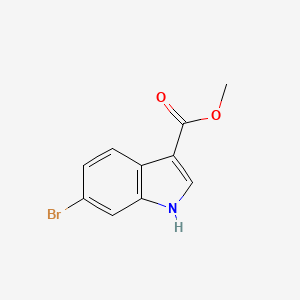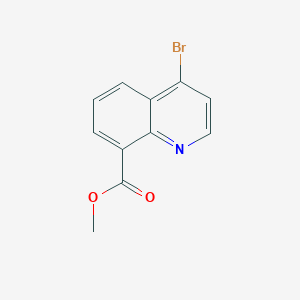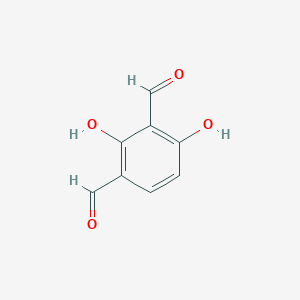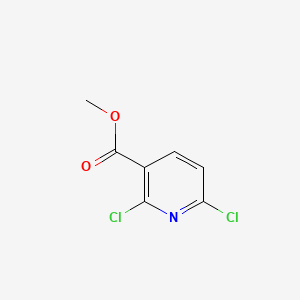
2,6-二氯烟酸甲酯
概述
描述
Methyl 2,6-dichloronicotinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It is also known by other names such as 2,6-Dichloronicotinic Acid Methyl Ester and Methyl 2,6-Dichloropyridine-3-carboxylate .
Synthesis Analysis
The synthesis of Methyl 2,6-dichloronicotinate involves the reaction of 2,6-dichloro-nicotinic acid with acetone, potassium carbonate, and dimethylsulfate. The reaction mixture is stirred at room temperature for 16 hours.Molecular Structure Analysis
The molecular weight of Methyl 2,6-dichloronicotinate is 206.03 . Its structure consists of a pyridine ring substituted with two chlorine atoms and a methyl ester group .Physical And Chemical Properties Analysis
Methyl 2,6-dichloronicotinate is a white to light yellow powder or crystal . It has a melting point of 57.0 to 61.0 °C . The compound is air sensitive and should be stored under inert gas . Its maximum absorption wavelength is 276 nm .科学研究应用
催化和有机合成
2,6-二氯烟酸甲酯用于区域选择性亲核芳香取代(SNAr)反应。Shi等人(2006)描述了其在生产6-芳氧基醚中的应用,强调了其在通过DABCO-吡啶加合物的区域选择性形成中创造特定化学结构中的作用(Shi, Humphrey, Maligres, Reamer, & Williams, 2006)。类似地,Houpis等人(2010)的另一项研究利用2,6-二氯烟酸甲酯进行交叉偶联反应,证明了其在合成取代烟酸中的用途(Houpis, Liu, Wu, Yuan, Wang, & Nettekoven, 2010)。
生物转化研究
涉及化学物质代谢的研究已将2,6-二氯烟酸甲酯用作参考化合物。例如,Neilson等人(1988)研究了细菌细胞提取物中卤代苯酚和硫酚的O-甲基化,使用2,6-二氯烟酸甲酯等物质来了解与微生物中甲基化过程相关的酶促活性(Neilson, Lindgren, Hynning, & Remberger, 1988)。
分析化学
在分析化学中,2,6-二氯烟酸甲酯已用于与识别和分析葡萄酒中引起异味和异香的化合物有关的研究。Capone等人(2010)使用气相色谱和质谱等技术识别葡萄酒中的化合物,其中2,6-二氯烟酸甲酯可能用作标准或参考化合物(Capone, Leeuwen, Pardon, Daniel, Elsey, Coulter, & Sefton, 2010)。
除草剂研究
除草剂的研究也涉及使用2,6-二氯烟酸甲酯。Shimabukuro等人(1978)研究了相关化合物2-[4-(2,4-二氯苯氧基)苯氧基]丙酸甲酯对燕麦和小麦等植物的生理影响,展示了2,6-二氯烟酸甲酯可能相关的研究广度(Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978)。
安全和危害
属性
IUPAC Name |
methyl 2,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVVGOJYWCHRCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455409 | |
| Record name | Methyl 2,6-dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dichloronicotinate | |
CAS RN |
65515-28-8 | |
| Record name | Methyl 2,6-dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,6-dichloropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

